molecular formula C5H5BrN2OS B1267840 2-Bromo-N-(1,3-thiazol-2-yl)acetamide CAS No. 73326-20-2

2-Bromo-N-(1,3-thiazol-2-yl)acetamide

Cat. No. B1267840
CAS RN: 73326-20-2
M. Wt: 221.08 g/mol
InChI Key: AACUYXPCLUSFMI-UHFFFAOYSA-N
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Description

2-Bromo-N-(1,3-thiazol-2-yl)acetamide is a chemical compound that contains a thiazole ring. Thiazole is a good pharmacophore nucleus due to its various pharmaceutical applications . Its derivatives have a wide range of biological activities such as antioxidant, analgesic, and antimicrobial including antibacterial, antifungal, antimalarial, anticancer, antiallergic, antihypertensive, anti-inflammatory, and antipsychotic .


Synthesis Analysis

The synthesis of thiazole derivatives has been a topic of interest in recent years. For instance, a new series of pyrazolo [3.4,d] thiazole derivatives was synthesized and evaluated for their anti-HIV-1 activity . Another study reported the synthesis of N- (4- (3-aminophenyl (thiazol-2-yl)acetamide family .


Molecular Structure Analysis

The molecular structure of 2-Bromo-N-(1,3-thiazol-2-yl)acetamide is characterized by the presence of a thiazole ring, a bromine atom, and an acetamide group . The thiazole ring is a five-membered ring containing two hetero atoms .


Chemical Reactions Analysis

Thiazole derivatives have been found to undergo a variety of chemical reactions. For example, on hydrolysis, a compound converted to corresponding phenoxy acid and finally this on coupling with 2-amino-4- (4-bromophenyl)thiazole in the presence of dry dichloromethane (DCM), lutidine and 2- (1 H -benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate furnished compound .

Scientific Research Applications

Drug Development

Thiazole, the core structure of “2-Bromo-N-(1,3-thiazol-2-yl)acetamide”, is a significant platform in a number of medicinally relevant molecules . It’s found in various clinically used anticancer medicines . Thiazole derivatives have been evaluated for their biological activities, including antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .

Industrial Applications

Thiazoles and their derivatives have broad applications in different industrial fields, such as agrochemicals, industrial, and photographic sensitizers .

Natural Products

Compounds containing thiazole moieties are a prominent structural feature in a variety of natural products, such as vitamin B and penicillin .

Photosensitizers

Thiazoles have been used in the field of photosensitizers . They can absorb light and transfer the energy to other molecules, making them useful in a variety of light-based technologies.

Rubber Vulcanization

Thiazoles have been used in rubber vulcanization , a process that improves the elasticity and strength of rubber.

Liquid Crystals

Thiazoles have been used in the development of liquid crystals , which have properties between those of conventional liquids and those of solid crystals.

Sensors

Thiazoles have been used in the development of sensors , devices that detect or measure physical properties and record, indicate, or otherwise respond to them.

Sunscreens

Thiazoles have been used in the development of sunscreens , which protect the skin from the sun’s harmful ultraviolet (UV) rays.

Future Directions

The future directions for the study of 2-Bromo-N-(1,3-thiazol-2-yl)acetamide and related compounds could involve further exploration of their synthesis, biological activities, and potential applications in medicine. Given the wide range of biological activities exhibited by thiazole derivatives, these compounds are of significant interest in the field of medicinal chemistry .

properties

IUPAC Name

2-bromo-N-(1,3-thiazol-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrN2OS/c6-3-4(9)8-5-7-1-2-10-5/h1-2H,3H2,(H,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AACUYXPCLUSFMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=N1)NC(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BrN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40307944
Record name 2-Bromo-N-(1,3-thiazol-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40307944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-N-(1,3-thiazol-2-yl)acetamide

CAS RN

73326-20-2
Record name 73326-20-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=197048
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Bromo-N-(1,3-thiazol-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40307944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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